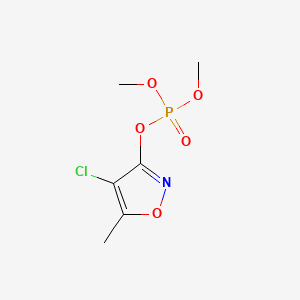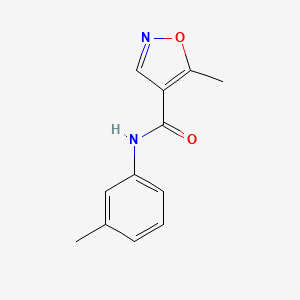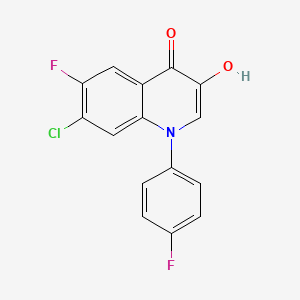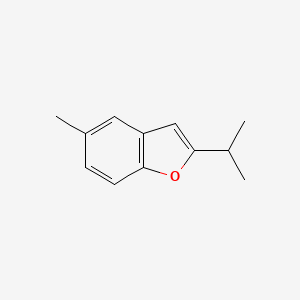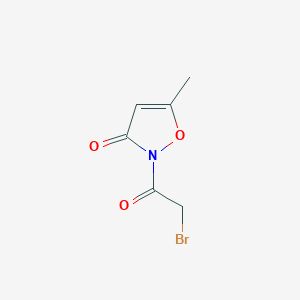
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of chlorine atoms, a hydroxymethyl group, and a sulfonamide group attached to a benzofuran ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a benzofuran derivative, followed by the introduction of the hydroxymethyl group and the sulfonamide group under controlled reaction conditions. The specific reagents and catalysts used in these steps can vary, but common choices include chlorinating agents like thionyl chloride and sulfonamide sources such as sulfonyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6,7-dichloro-2-formyl-2,3-dihydro-1-benzofuran-5-sulfonamide, while nucleophilic substitution can produce derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the sulfonamide group suggests potential inhibition of enzymes that rely on sulfonamide binding, while the benzofuran ring may interact with various biological receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dichloro-2-methyl-5,8-quinolinedione
- 2,3-Dichloro-5,6-dicyanobenzoquinone
- 6,7-Dichloro-2-dibenzofuranol
Uniqueness
Compared to similar compounds, 6,7-Dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide stands out due to the presence of both the hydroxymethyl and sulfonamide groups, which confer unique reactivity and potential biological activities. Its structural features allow for a diverse range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
103969-37-5 |
|---|---|
Formule moléculaire |
C9H9Cl2NO4S |
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
6,7-dichloro-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-7-6(17(12,14)15)2-4-1-5(3-13)16-9(4)8(7)11/h2,5,13H,1,3H2,(H2,12,14,15) |
Clé InChI |
NOKCPLXHLCLELO-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(C(=C(C=C21)S(=O)(=O)N)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


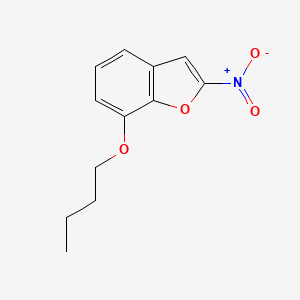
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
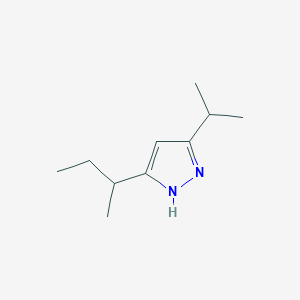



![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
